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Compound of Interest

Compound Name: 2-Chloro-4-phenoxypyrimidine

Cat. No.: B2555591

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of
numerous biologically active molecules, including several FDA-approved drugs.[1] Its nitrogen
atoms provide key hydrogen bonding points, and the ring system serves as a rigid and versatile
anchor for presenting diverse functional groups to biological targets. Within this class, 2-
Chloro-4-phenoxypyrimidine (CAS 18214-00-1) has emerged as a crucial intermediate.[2] Its
structure is bifunctional: the phenoxy group acts as a stable, space-filling moiety, while the
strategically positioned chlorine atom at the C2 position serves as a reactive handle for
subsequent chemical modifications via nucleophilic substitution.[3] This combination makes it
an ideal starting point for constructing libraries of complex molecules, particularly in the pursuit
of novel kinase inhibitors.[4][5]

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation
of its effective application. The key identifiers and calculated properties for 2-Chloro-4-
phenoxypyrimidine are summarized below.

Molecular Structure

The structure consists of a pyrimidine ring substituted with a chlorine atom at the C2 position
and a phenoxy group at the C4 position.

Caption: Molecular Structure of 2-Chloro-4-phenoxypyrimidine.
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Property Value Source

CAS Number 18214-00-1 Angene International[2]
Molecular Formula C10H7CIN20 Angene International[2]
Molecular Weight 220.63 g/mol Calculated
Appearance White to off-white solid Typical for this class

Not available in literature;
Melting Point requires experimental -

determination.

Not available in literature;
Boiling Point requires experimental -

determination.

Expected to be soluble in
Solubilt common organic solvents
olubili -
Y (DCM, Chloroform, Ethyl

Acetate, DMF).

Core Synthesis and Mechanistic Insights

The most logical and field-proven approach to synthesizing 2-Chloro-4-phenoxypyrimidine is
via a nucleophilic aromatic substitution (SnAr) reaction, starting from the readily available 2,4-
dichloropyrimidine.[6][7]

Synthetic Workflow

Base (e.g., KzCO5, NaH)
Solvent (e.g., DMF, Acetonitrile)

Purification
(Column Chromatography or Recrystallization)
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Caption: General workflow for the synthesis of 2-Chloro-4-phenoxypyrimidine.

Mechanistic Rationale: C4 vs. C2 Selectivity

In the SnAr reaction on 2,4-dichloropyrimidine, nucleophilic attack occurs preferentially at the
C4 position. This regioselectivity is a cornerstone of pyrimidine chemistry and can be explained
by examining the stability of the Meisenheimer intermediate formed upon nucleophilic attack.

» Electronic Stabilization: When a nucleophile attacks the C4 position, the negative charge of
the intermediate can be delocalized onto the adjacent N3 nitrogen atom. Attack at the C2
position allows delocalization onto both N1 and N3. However, frontier molecular orbital
theory suggests the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient at
the C4 and C6 positions compared to C2, making them more electrophilic and susceptible to
attack.[8]

 Steric Factors: While less dominant, the C2 position is flanked by two nitrogen atoms, which
can create slightly more steric hindrance for an incoming nucleophile compared to the C4
position, which is adjacent to one nitrogen and one carbon.

This inherent reactivity difference is exploited to achieve a selective monosubstitution, yielding
the desired 2-chloro-4-substituted product. The choice of a non-nucleophilic base, such as
potassium carbonate or sodium hydride, is critical. Its role is solely to deprotonate the phenol,
generating the more potent phenoxide nucleophile without competing in the substitution
reaction itself.

Reactivity and Applications in Drug Discovery

The synthetic value of 2-Chloro-4-phenoxypyrimidine lies in the reactivity of the remaining
chlorine atom at the C2 position. This position is now activated for a second SnAr reaction,
typically with an amine nucleophile. This sequential, regioselective substitution is a powerful
strategy for building molecular complexity.

This scaffold is particularly prevalent in the design of Anaplastic Lymphoma Kinase (ALK)
inhibitors and other kinase inhibitors.[5] In many of these inhibitors, the 2,4-disubstituted
pyrimidine core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of
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the kinase's ATP-binding pocket. The phenoxy group often occupies a hydrophobic pocket,
while the substituent introduced at the C2 position can be tailored to achieve potency and
selectivity for the target kinase.[9][10]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating. Each step includes the
scientific rationale, enabling the researcher to troubleshoot and adapt the methodology as
needed.

Protocol 1: Synthesis of 2-Chloro-4-phenoxypyrimidine

o Objective: To synthesize 2-Chloro-4-phenoxypyrimidine from 2,4-dichloropyrimidine and
phenol via a regioselective SnAr reaction.

o Methodology:

o Reagent Preparation: To a solution of phenol (1.0 eq) in a suitable aprotic polar solvent
(e.g., anhydrous DMF or acetonitrile, 5-10 mL per mmol of phenol), add a non-nucleophilic
base such as powdered potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, 60%
dispersion in mineral oil) portion-wise at 0 °C.

» Rationale: The base deprotonates the weakly acidic phenol to form the highly
nucleophilic phenoxide anion in situ. Using an aprotic polar solvent stabilizes this
charged intermediate and facilitates the SnAr mechanism.

o Reaction Initiation: After stirring the phenoxide mixture for 20-30 minutes at 0 °C, add a
solution of 2,4-dichloropyrimidine (1.05 eq) in the same solvent dropwise, maintaining the
temperature at O °C.

» Rationale: A slight excess of the dichloropyrimidine ensures complete consumption of
the valuable phenol. A slow, cold addition helps control the exotherm of the reaction and
minimizes potential side reactions.

o Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile
phase such as 20-30% ethyl acetate in hexanes.
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» Rationale: The reaction is typically complete at room temperature. TLC allows for the
visualization of the consumption of the starting material (phenol) and the formation of
the more nonpolar product.

o Workup: Once the reaction is complete, pour the mixture into ice-water. If a precipitate
forms, collect it by vacuum filtration. If not, extract the aqueous mixture with an organic
solvent like ethyl acetate (3x volumes).

» Rationale: Quenching with water neutralizes any remaining reactive species and
precipitates the organic product, which has low water solubility. Extraction is used to
recover the product if it remains dissolved.

o Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium
sulfate (Na2S0a), filter, and concentrate under reduced pressure. The crude solid can be
further purified.

Protocol 2: Purification by Column Chromatography

o Objective: To purify the crude product from unreacted starting materials and byproducts.
o Methodology:

o Column Preparation: Prepare a silica gel slurry in a nonpolar solvent (e.g., hexanes) and
pack a glass column.

» Rationale: Silica gel is a polar stationary phase that effectively separates compounds
based on polarity.

o Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the
eluent, adsorb it onto a small amount of silica gel, and dry it. Carefully load the dried
powder onto the top of the prepared column.

» Rationale: Dry loading ensures a tight, even band of the compound at the start of the
chromatography, leading to better separation.

o Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from
5% ethyl acetate and gradually increasing to 30%). Collect fractions and monitor them by
TLC.
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» Rationale: The less polar product will elute before the more polar impurities. A gradient
elution provides a good balance between resolution and speed.

o lIsolation: Combine the pure fractions (as determined by TLC), and remove the solvent
under reduced pressure to yield the purified 2-Chloro-4-phenoxypyrimidine as a solid.

Protocol 3: Analytical Characterization (*H and **C NMR)

e Objective: To confirm the structure and assess the purity of the final product.
o Methodology:

o Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated
chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds).

o Data Acquisition: Acquire *H NMR and 3C NMR spectra on a standard NMR spectrometer
(e.g., 400 MHz or higher).[11][12]

o Expected Spectral Features:
o H NMR:
= Adoublet at ~8.4-8.6 ppm (1H), corresponding to the proton at C6 of the pyrimidine ring.
» Adoublet at ~6.8-7.0 ppm (1H), corresponding to the proton at C5 of the pyrimidine ring.

» A multiplet between ~7.1-7.5 ppm (5H), corresponding to the protons of the phenoxy

ring.
o 1BBC NMR:
= Signals in the aromatic region (~115-165 ppm).

» Key signals expected for the pyrimidine ring carbons: C2, C4, C5, and C6. The carbons
attached to heteroatoms (C2-Cl, C4-O) will be significantly deshielded.

» Signals for the phenoxy ring carbons, including the ipso-carbon attached to the ether
oxygen.
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Conclusion

2-Chloro-4-phenoxypyrimidine is more than just a chemical intermediate; it is a strategically
designed building block that leverages fundamental principles of reactivity and regioselectivity.
Its robust synthesis from common starting materials and the differential reactivity of its C2 and
C4 positions provide a reliable and versatile platform for the development of complex molecular
architectures. For research teams engaged in kinase inhibitor programs and other areas of
medicinal chemistry, mastering the synthesis and application of this scaffold is a valuable asset
in the ongoing quest for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Importance]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2555591#2-chloro-4-phenoxypyrimidine-molecular-
structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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